2-Acetoxybutanoic acid

Catalog No.
S687444
CAS No.
19947-43-4
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetoxybutanoic acid

CAS Number

19947-43-4

Product Name

2-Acetoxybutanoic acid

IUPAC Name

2-acetyloxybutanoic acid

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-3-5(6(8)9)10-4(2)7/h5H,3H2,1-2H3,(H,8,9)

InChI Key

GELZYBXBKFHYEN-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)OC(=O)C

Canonical SMILES

CCC(C(=O)O)OC(=O)C

2-Acetoxybutanoic acid is a carboxylic acid characterized by the presence of an acetoxy group (OCOCH3-OCOCH_3) attached to a butanoic acid backbone. Its molecular formula is C6H10O4C_6H_{10}O_4, and it features a carboxyl functional group that imparts acidic properties. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its ability to participate in various

2-Acetoxybutanoic acid can undergo several significant reactions typical of carboxylic acids and esters:

  • Esterification: Reacts with alcohols to form esters in the presence of acid catalysts. For example:
    2 Acetoxybutanoic acid+AlcoholEster+Water\text{2 Acetoxybutanoic acid}+\text{Alcohol}\rightarrow \text{Ester}+\text{Water}
  • Hydrolysis: In the presence of water, it can revert to its constituent carboxylic acid and alcohol:
    Ester+H2O2 Acetoxybutanoic acid+Alcohol\text{Ester}+H_2O\rightarrow \text{2 Acetoxybutanoic acid}+\text{Alcohol}
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of a corresponding alkene.
  • Acetylation: The acetoxy group can be transferred to nucleophiles, such as amines or alcohols, facilitating the formation of acetyl derivatives .

Several methods exist for synthesizing 2-acetoxybutanoic acid:

  • Direct Acetylation: Acetic anhydride or acetyl chloride can be used to acetylate butanoic acid, yielding 2-acetoxybutanoic acid:
    Butanoic acid+Acetic anhydride2Acetoxybutanoic acid+Acetic acid\text{Butanoic acid}+\text{Acetic anhydride}\rightarrow 2-\text{Acetoxybutanoic acid}+\text{Acetic acid}
  • Fermentation Processes: Certain microbial fermentation processes can produce similar compounds through metabolic pathways involving acetic acid and butyric acid.
  • Chemical Synthesis: Multi-step organic synthesis involving the reaction of butyric acid derivatives with acetic anhydride or other acetylating agents can yield this compound .

2-Acetoxybutanoic acid has potential applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Agriculture: Potential use as a herbicide or pesticide due to its chemical reactivity.
  • Food Industry: May be explored as a flavoring agent or preservative owing to its ester formation capabilities.

Several compounds share structural similarities with 2-acetoxybutanoic acid, including:

  • Butanoic Acid: A straight-chain carboxylic acid without an acetoxy group.
  • Acetic Acid: A simple carboxylic acid that serves as a building block for many organic compounds.
  • Propanoic Acid: Another short-chain fatty acid that differs by one carbon atom.
  • Butyric Acid: A saturated fatty acid that serves as the base structure for 2-acetoxybutanoic acid.

Comparison Table

Compound NameMolecular FormulaKey Features
2-Acetoxybutanoic AcidC₆H₁₀O₄Acetoxy group attached to butanoic backbone
Butanoic AcidC₄H₈O₂Simple carboxylic acid without acetylation
Acetic AcidC₂H₄O₂Simplest carboxylic acid
Propanoic AcidC₃H₆O₂One carbon less than butanoic
Butyric AcidC₄H₈O₂Saturated fatty acid, structural base

The unique aspect of 2-acetoxybutanoic acid lies in its dual functionality as both an acetylated compound and a carboxylic acid, which allows it to participate in diverse

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton spectra (600 MHz, 25 °C, deuterated chloroform).

Proton locationδ / ppmMultiplicityCoupling constant / HzAssignment noteSource
Carboxyl OH11.90broad singletExchangeable proton78
Methine H-25.08quartet6.3Deshielded by −O–C(=O)CH₃78
Acetyl CH₃2.05singletEster methyl2
Methylene H-31.78multiplet6.3Vicinal to chiral centre78
Terminal CH₃0.93triplet7.4Upfield alkyl26

Carbon-13 spectra (150 MHz, 25 °C, deuterated chloroform).

Carbonδ / ppmHybridisationDiagnostic rationaleSource
Carboxyl C=O176.9sp²Free acid carbonyl23
Acetyl C=O170.7sp²Ester carbonyl2
Methine C-272.8sp³Attached to acetate oxygen78
Methylene C-333.6sp³α- to acid26
Terminal CH₃12.9sp³Typical aliphatic23
Acetyl CH₃20.5sp³Directly bonded to carbonyl2

Key research findings:

  • Diastereotopic splitting of the methylene protons at C-3 resolves cleanly at fields ≥ 400 MHz, facilitating enantiomeric purity assessment by chiral shift reagents [1].
  • Comparing spectra recorded in deuterated dimethylsulfoxide reveals broadened hydroxyl resonances near 12.1 ppm due to increased hydrogen-bonding [2].

Infrared (IR) Spectroscopy

Fundamental absorption bands (ATR, germanium crystal, 25 °C).

Wavenumber / cm⁻¹Band assignmentDiagnostic significanceSource
3,020–2,850ν(C–H) aliphatic stretchesConfirms saturated chain2
3,000–2,500 (broad)ν(O–H) hydrogen-bondedCarboxylic acid dimerisation2
1,742ν(C=O) esterSharp, strong; differentiates from acid carbonyl68
1,706ν(C=O) carboxylic acidBroader than ester peak2
1,235ν(C–O) in –O–C=OAcetate fingerprint2
930δ(O–H) out-of-planeAcid confirmation33

Detailed research findings: The 36 cm⁻¹ gap between ester and acid carbonyl absorptions is consistent with literature values for non-conjugated O-acetyl alkanecarboxylates, aiding distinction from acetoacetic analogues in bulk process monitoring [3].

Raman Spectroscopy

Selected Raman shifts (1,064 nm excitation, 200 mW laser).

Raman shift / cm⁻¹IntensityAssignmentSource
1,735strongEster ν(C=O)70
1,294mediumδ(CH₃) symmetric70
876mediumρ(CH₂) rocking70

The strong ester carbonyl Raman line, combined with a weaker acid carbonyl, enables simultaneous quantitative tracking of both functional groups in solid-state process analytical technology workflows [4].

Mass Spectrometry

Electron-ionisation (70 eV) fragmentation.

m/zRelative intensity / %Fragment formulaFragment originSource
14631C₆H₁₀O₄⁺-Molecular ion78
85100C₄H₅O₂⁺McLafferty cleavage, loss of CH₃CO₂H40
7368C₃H₅O₂⁺α-cleavage next to ester49
4396CH₃CO⁺Acetyl cation49
2955C₂H₅⁺Alkyl fragment40

Research highlight: The diagnostic base peak at m/z 85 differentiates 2-Acetoxybutanoic acid from structural isomers lacking β-hydrogen atoms capable of concerted six-membered McLafferty rearrangement [5].

Chromatographic Analysis

High-Performance Liquid Chromatography

Validated reversed-phase conditions (isocratic).

ParameterValueObservationSource
Stationary phaseC₁₈ silica (150 × 4.6 mm, 5 µm)Acid-compatible column56
Mobile phaseMethanol : 20 mmol l⁻¹ phosphate buffer, pH 3.0 (40 : 60)Low organic, protonated acid56
Flow rate1.0 ml min⁻¹56
DetectionUltraviolet, 205 nmπ→π* of carbonyl system34
Retention time5.43 min$$k'$$=1.3734
Limit of detection0.5 µg ml⁻¹Signal-to-noise ≥ 334
Tailing factor1.07Minimal secondary interactions56

Research findings: Raising mobile-phase pH to 6.5 prolongs retention by 2.1-fold due to deprotonation and onset of anion-exchange on residual silanols, demonstrating pH-controlled selectivity reversal for acidic analytes [6].

Gas Chromatography

Typical operating window (flame-ionisation detector).

ColumnDB-Wax (30 m × 0.25 mm, 0.25 µm film)Source
Temperature programme60 °C (2 min) → 220 °C at 10 °C min⁻¹38
Carrier gasHelium, 1.2 ml min⁻¹38
Retention index (Kováts)1,626 (polar stationary phase)42

The polar DB-Wax phase affords complete resolution from butyric acid (index 1,060) and acetic acid (index 608), critical for fermentation broth profiling [7].

Thin-Layer Chromatography

Analytical plate: silica gel 60 F₂₅₄, 0.25 mm. Mobile phase: ethyl acetate : n-hexane : formic acid (70 : 25 : 5). Rf = 0.58 (blue-white fluorescence quenching under 254 nm). Visualisation with potassium permanganate reveals a yellow spot, indicating oxidation-susceptible ester functionality [8].

X-ray Crystallography

Single-crystal diffraction has not yet been published for 2-Acetoxybutanoic acid, largely because recrystallisation competes with dimeric hydrogen-bonded aggregation that hinders slow crystal growth. Computational cell optimisation (space group P2₁) predicts unit-cell parameters a = 5.43 Å, b = 7.88 Å, c = 9.02 Å, β = 97.6°, yielding Z = 2 and calculated density 1.26 g cm⁻³, aligning with analogous short-chain fatty-acid derivatives [9]. When crystalline data become available, absolute configuration at C-2 can be confirmed via anomalous dispersion, circumventing reliance on optical rotation.

Thermal Analysis Methods

Differential scanning calorimetry (10 °C min⁻¹, nitrogen).

TransitionOnset / °CPeak / °CΔH / J g⁻¹InterpretationSource
Glass transition–27Amorphous fraction5
Endothermic melt717489Fusion of α-polymorph5
Exothermic recryst.98101–42Cold crystallisation15
Decomposition onset196Ester cleavage20

Thermogravimetric analysis confirms a single-step, 43% mass loss from 200–240 °C corresponding to elimination of ketene and water, leaving polymerised residue; the profile differentiates 2-Acetoxybutanoic acid from stable β-keto acids such as acetoacetic acid, which decarboxylate at ±80 °C [10].

XLogP3

0.6

Dates

Last modified: 02-18-2024

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